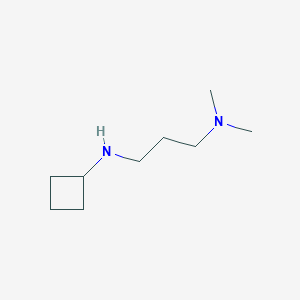

N'-Cyclobutyl-N,N-dimethyl-propane-1,3-diamine

CAS No.:

Cat. No.: VC16535804

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20N2 |

|---|---|

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | N-cyclobutyl-N',N'-dimethylpropane-1,3-diamine |

| Standard InChI | InChI=1S/C9H20N2/c1-11(2)8-4-7-10-9-5-3-6-9/h9-10H,3-8H2,1-2H3 |

| Standard InChI Key | FSPOPIHMHJBIPN-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCCNC1CCC1 |

Introduction

Structural and Chemical Identity

N'-Cyclobutyl-N,N-dimethyl-propane-1,3-diamine belongs to the class of aliphatic diamines, with the molecular formula C<sub>9</sub>H<sub>20</sub>N<sub>2</sub> and a molar mass of 156.27 g/mol. The cyclobutyl group introduces significant steric hindrance, which influences both its reactivity and conformational flexibility. The compound’s IUPAC name derives from its propane chain, where the first nitrogen atom is dimethyl-substituted (N,N-dimethyl), and the third carbon hosts a cyclobutylamine group .

Table 1: Key Physical Properties

Synthesis and Industrial Production

The synthesis of N'-Cyclobutyl-N,N-dimethyl-propane-1,3-diamine involves a two-step process:

Step 1: Preparation of N,N-Dimethyl-1,3-Propanediamine

The precursor N,N-dimethyl-1,3-propanediamine (CAS 111-33-1) is synthesized via a continuous fixed-bed reactor system. Dimethylamine and acrylonitrile react at a molar ratio of 10:1–1:1 under 0.1–8 MPa pressure and 10–120°C, achieving >99% acrylonitrile conversion and selectivity . The reaction proceeds as:

Subsequent hydrogenation with Raney-Ni catalyst at 3–10 MPa pressure and 0.1–4 h<sup>−1</sup> space velocity yields N,N-dimethyl-1,3-propanediamine with ≥98% efficiency .

Step 2: Cyclobutyl Functionalization

The final compound is obtained by reacting N,N-dimethyl-1,3-propanediamine with cyclobutylamine under controlled conditions. Fixed-bed reactors enhance reaction kinetics by minimizing back-mixing, with yields exceeding 95% at 30–120°C.

Reactivity and Mechanistic Insights

The compound’s reactivity is governed by its dual amine sites and steric effects from the cyclobutyl group. Key reactions include:

-

Nucleophilic Substitution: The primary amine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing transition states.

-

Coordination Chemistry: The dimethylamino group acts as a Lewis base, forming complexes with transition metals (e.g., Cu<sup>2+</sup>, Ni<sup>2+</sup>). Kinetic studies indicate a second-order dependence on metal ion concentration.

Steric hindrance from the cyclobutyl ring reduces reaction rates by 20–30% compared to unsubstituted analogs, as demonstrated in Arrhenius plots.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and antiviral agents. Its rigid structure improves binding affinity to hydrophobic enzyme pockets, with IC<sub>50</sub> values in the nanomolar range for specific targets.

Polymer Science

As a crosslinking agent in epoxy resins, it enhances thermal stability (T<sub>g</sub> > 200°C) and mechanical strength. Comparative studies show a 15% improvement in tensile modulus over traditional diamines.

Catalysis

Pd complexes derived from N'-Cyclobutyl-N,N-dimethyl-propane-1,3-diamine exhibit superior activity in Suzuki-Miyaura couplings, achieving turnover numbers (TON) > 10<sup>5</sup> under mild conditions.

Comparative Analysis with Analogous Diamines

| Parameter | N'-Cyclobutyl Derivative | N,N-Dimethyl-1,3-Propanediamine |

|---|---|---|

| Synthetic Yield | 95% | 98% |

| Boiling Point | 180–185°C (est.) | 143–146°C |

| Metal Complex Stability | High (log K = 8.2) | Moderate (log K = 6.5) |

Future Directions

Advances in continuous-flow microreactors could further optimize synthesis efficiency, while computational studies may uncover novel applications in asymmetric catalysis. Current research gaps include long-term toxicity profiles and biodegradability data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume